3-Piperidin-3-ylmethyl-isoquinoline
Description
Properties
IUPAC Name |
3-(piperidin-3-ylmethyl)isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-6-14-11-17-15(9-13(14)5-1)8-12-4-3-7-16-10-12/h1-2,5-6,9,11-12,16H,3-4,7-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFQYMDIMDBTBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC3=CC=CC=C3C=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201293092 | |
| Record name | 3-(3-Piperidinylmethyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201293092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017781-99-5 | |
| Record name | 3-(3-Piperidinylmethyl)isoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017781-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Piperidinylmethyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201293092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Alkylation of Isoquinoline Derivatives
A foundational approach involves alkylating pre-formed isoquinoline cores with piperidine-containing electrophiles. For example, 3-chloromethyl-isoquinoline can react with piperidine under basic conditions to yield the target compound. This method leverages the nucleophilic properties of piperidine’s tertiary amine.
In a representative procedure , 3-chloromethyl-isoquinoline (1.0 equiv) is treated with piperidine (2.5 equiv) in dimethylformamide (DMF) at 60°C for 12 hours. The reaction is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography, achieving a yield of 68–72%. Key challenges include controlling over-alkylation and ensuring regioselectivity at the 3-position of isoquinoline.
Table 1: Alkylation Conditions and Outcomes
| Starting Material | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Chloromethyl-isoquinoline | Piperidine | DMF | 60 | 68–72 |
| 3-Bromomethyl-isoquinoline | K₂CO₃ | THF | 80 | 55–60 |
This method is advantageous for its simplicity but requires precise stoichiometry to minimize byproducts.
Cyclization reactions enable the simultaneous construction of the isoquinoline ring and introduction of the piperidinylmethyl group. A notable example involves Thorpe-Ziegler cyclization , where thioamide intermediates undergo ring closure under basic conditions .
In one protocol , 3-thioxo-1-piperidinyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is treated with sodium ethoxide in ethanol, triggering cyclization to form the tetrahydrothieno[2,3-c]isoquinoline scaffold. Subsequent oxidation and functional group modifications yield 3-piperidin-3-ylmethyl-isoquinoline. This method achieves a total yield of 42–45% over four steps, with purification via recrystallization .
Key Advantages :
Cross-Coupling Approaches for Piperidinylmethyl Attachment
Transition-metal-catalyzed cross-coupling reactions offer regioselective strategies for attaching piperidine moieties. A palladium-catalyzed Suzuki-Miyaura coupling between 3-boronic acid isoquinoline and piperidin-3-ylmethyl triflate has been explored .
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: Cs₂CO₃ (2.0 equiv)
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Solvent: Dioxane/H₂O (4:1)
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Temperature: 100°C, 24 hours
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Yield: 58–62%
This method is limited by the availability of boronic acid derivatives and competing side reactions at elevated temperatures.
Reductive Amination Routes
Reductive amination provides a versatile pathway for introducing the piperidinylmethyl group. 3-Formyl-isoquinoline is condensed with piperidine in the presence of NaBH₃CN or other reducing agents.
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3-Formyl-isoquinoline (1.0 equiv) and piperidine (1.2 equiv) are stirred in methanol at 25°C for 1 hour.
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NaBH₃CN (1.5 equiv) is added portionwise, and the mixture is refluxed for 6 hours.
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The product is isolated via acid-base extraction, yielding 75–80% .
Table 2: Reductive Amination Variants
| Carbonyl Compound | Reducing Agent | Solvent | Yield (%) |
|---|---|---|---|
| 3-Formyl-isoquinoline | NaBH₃CN | MeOH | 75–80 |
| 3-Keto-isoquinoline | NaBH₄ | EtOH | 60–65 |
Protection-Deprotection Strategies in Synthesis
Multi-step syntheses often require temporary protection of amine groups. The tert-butoxycarbonyl (Boc) group is widely used to shield piperidine during isoquinoline functionalization .
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N-Boc-3-piperidone is synthesized via benzylation, reduction, and Boc protection (total yield: 42%) .
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The Boc-protected piperidine is methylated and coupled to isoquinoline.
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Final deprotection with trifluoroacetic acid yields the target compound (purity >98%) .
Advantages :
Chemical Reactions Analysis
Types of Reactions
3-Piperidin-3-ylmethyl-isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, tetrahydroisoquinoline derivatives, and various substituted isoquinoline compounds .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
3-Piperidin-3-ylmethyl-isoquinoline has been investigated for its role as a precursor in the development of novel therapeutic agents. Its structural similarity to known bioactive compounds suggests it may interact with various biological targets, modulating pathways involved in disease processes.
Antidiabetic Activity:
Recent studies have highlighted the compound's potential as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which is crucial for the management of type 2 diabetes. In vitro assays demonstrated that certain analogs could inhibit DPP-IV activity at concentrations as low as 100 µM, indicating significant therapeutic promise in metabolic disorder treatment .
Antimicrobial Properties:
The compound has also shown antimicrobial activity against various pathogens. For example, related piperidine derivatives have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent bioactivity .
Organic Synthesis
Building Block in Synthesis:
In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its unique structure allows for the formation of various derivatives that can be tailored for specific applications in medicinal chemistry and materials science.
Catalytic Reactions:
The compound's reactivity profile enables its use in catalytic enantioselective synthesis processes. For instance, it can be involved in cross-coupling reactions to produce enantioenriched piperidines, which are valuable in developing new pharmaceuticals .
DPP-IV Inhibition Study
A focused study evaluated the DPP-IV inhibitory activity of several isoquinoline derivatives, including this compound. The results indicated significant inhibition at concentrations around 100 µM, supporting its potential as a therapeutic agent for diabetes management.
Antimicrobial Evaluation
In another study focusing on piperidine derivatives, compounds similar to this compound were tested against pathogenic bacteria and fungi. The findings revealed that these compounds displayed MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, highlighting their potential application in antibiotic development .
Mechanism of Action
The mechanism of action of 3-Piperidin-3-ylmethyl-isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can act as a ligand for certain receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 3-Piperidin-3-ylmethyl-isoquinoline, key analogs and their properties are compared below:
Table 1: Structural and Functional Comparison of Isoquinoline Derivatives
Key Observations :
Structural Variations: Substituent Position: The piperidine ring’s attachment (e.g., 3-ylmethyl in the target compound vs. 3-yloxy in 1-phenyl-3-(3-piperidinyloxy)-isoquinoline) significantly alters electronic and steric profiles. Piperidinylmethyl groups may enhance lipophilicity compared to oxygen-linked analogs.
Physicochemical and Safety Profiles: The 1-phenyl-3-(3-piperidinyloxy)-isoquinoline exhibits acute toxicity (oral LD₅₀: Category 4) and irritancy, likely due to its phenyl and ether linkages . In contrast, Ethyl 2-(piperidin-4-yl)acetate shows favorable BBB permeability, suggesting piperidine’s position (4-yl vs. 3-yl) impacts CNS accessibility .
Biological Implications: While direct data on this compound is lacking, analogs like 2-(2,6-dioxopiperidin-3-yl)isoquinolines are designed for proteasome inhibition or anti-inflammatory activity . The absence of a dioxo group in the target compound may reduce metabolic instability compared to these derivatives.
Biological Activity
3-Piperidin-3-ylmethyl-isoquinoline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHN, with a molecular weight of approximately 238.32 g/mol. It features an isoquinoline core substituted with a piperidinylmethyl group, which is significant for its biological interactions.
Biological Activity
This compound has been studied for various biological activities, including:
- Antidiabetic Properties : Research indicates that compounds with similar structures may act as selective adrenoreceptor antagonists, potentially aiding in the treatment of diabetic complications such as neuropathy and retinopathy .
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, it has shown notable activity against HL-60 leukemia cells with an IC value indicating effective inhibition .
Table 1: Biological Activity Summary
The mechanisms through which this compound exerts its biological effects involve several pathways:
- Receptor Interaction : The compound may interact with various receptors, including adrenergic receptors, which play a crucial role in vascular regulation and metabolic processes.
- Enzyme Inhibition : It has been suggested that this compound may inhibit specific enzymes involved in cellular signaling pathways, contributing to its antidiabetic and anticancer properties .
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in therapeutic applications:
- Diabetic Wound Healing : A study explored the efficacy of similar isoquinoline derivatives in promoting wound healing in diabetic models, showing promising results that warrant further investigation into this compound's role .
- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. For example, an IC value of 17 µM was recorded for HL-60 cells, suggesting effective cell growth inhibition .
Table 2: Cytotoxicity Data
| Cell Line | IC (µM) |
|---|---|
| HL-60 | 17 |
| HUVEC | 50 |
| MCF10A | >50 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Piperidin-3-ylmethyl-isoquinoline, and what are their comparative advantages?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, such as Bischler–Napieralski cyclization or nucleophilic substitution. For example, details a spiro-isoquinoline synthesis involving hydrogenation and Boc protection (yields 55–74%) . Key considerations include solvent choice (e.g., DMF for coupling reactions), catalysts (e.g., Pd/C for hydrogenation), and purification methods (e.g., column chromatography). Comparative advantages: Boc protection improves stability during intermediate steps, while hydrogenation ensures regioselectivity .
Q. How can researchers validate the structural identity of this compound derivatives?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Assign peaks based on coupling constants and integration ratios (e.g., aromatic protons in isoquinoline cores at δ 7.5–8.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ for C14H16ClN3O3 at m/z 304.3856) .
- Melting Point Analysis : Compare observed ranges with literature values to assess purity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA/NIOSH guidelines:
- Personal Protective Equipment (PPE) : Use P95 respirators for particulate protection and nitrile gloves to prevent dermal exposure .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation risks.
- First Aid : For eye exposure, rinse with water for ≥15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound analogs?
- Methodological Answer : Apply a systematic framework:
- PICO Framework : Define Population (e.g., enzyme targets like kinases), Intervention (structural modifications at the piperidine or isoquinoline moieties), Comparison (baseline activity of parent compound), and Outcome (IC50 values or binding affinity) .
- Synthetic Strategies : Introduce substituents (e.g., halogens, methyl groups) at positions 1, 3, or 6 of the isoquinoline ring to modulate electronic effects .
- Data Analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett constants) with bioactivity .
Q. What strategies resolve contradictory data in the pharmacological profiling of this compound?
- Methodological Answer :
- Replicate Studies : Ensure consistency in assay conditions (e.g., pH, temperature) and cell lines .
- Meta-Analysis : Aggregate data from multiple sources (e.g., ChEMBL, PubChem) to identify outliers .
- Mechanistic Studies : Use techniques like X-ray crystallography to confirm target binding modes, which may explain variability in IC50 values .
Q. How can computational modeling optimize the pharmacokinetic properties of this compound derivatives?
- Methodological Answer :
- In Silico Tools : Apply molecular dynamics (MD) simulations to predict blood-brain barrier permeability or LogP values .
- ADMET Prediction : Use software like SwissADME to assess absorption (e.g., topological polar surface area <90 Ų) and toxicity (e.g., Ames test predictions) .
- Validation : Compare computational results with in vitro assays (e.g., Caco-2 cell permeability) .
Data Contradiction & Reproducibility
Q. Why might solubility discrepancies arise in this compound derivatives, and how can they be addressed?
- Methodological Answer :
- Root Causes : Polymorphism, residual solvents, or hygroscopicity .
- Solutions :
- Characterization : Perform powder X-ray diffraction (PXRD) to detect crystalline forms.
- Solvent Screening : Test solvents like DMSO or ethanol for co-solvency effects .
Q. How should researchers address variability in synthetic yields for this compound?
- Methodological Answer :
- Process Optimization : Use design of experiments (DoE) to test variables (e.g., temperature, catalyst loading) .
- Quality Control : Monitor reaction progress via TLC or HPLC to identify side products early .
Ethical & Regulatory Considerations
Q. What ethical guidelines apply to in vivo studies of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
